molecular formula C15H13N3O3 B2634589 N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide CAS No. 1396815-50-1

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide

Cat. No.: B2634589
CAS No.: 1396815-50-1
M. Wt: 283.287
InChI Key: SAJWKRXDUSJBCU-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzofuran derivatives.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    Benzothiophene: Similar in structure to benzofuran but contains a sulfur atom instead of oxygen.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its anti-tumor and anti-viral properties.

Uniqueness

N-(6-ethoxypyrimidin-4-yl)benzofuran-2-carboxamide is unique due to the presence of the ethoxypyrimidinyl group, which enhances its biological activity and specificity. This modification allows for more targeted interactions with molecular pathways, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-20-14-8-13(16-9-17-14)18-15(19)12-7-10-5-3-4-6-11(10)21-12/h3-9H,2H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWKRXDUSJBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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